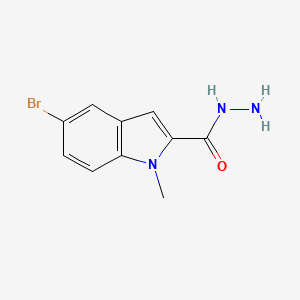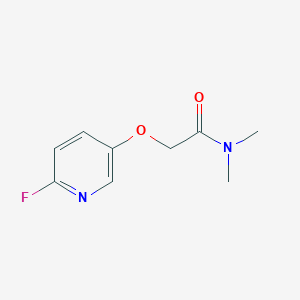![molecular formula C11H11N5S B1408394 2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine CAS No. 1955547-97-3](/img/structure/B1408394.png)
2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Overview
Description
“2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C11H11N5S . It has a molecular weight of 245.30 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H11N5S . It contains a thiophene ring, a triazole ring, and a pyridazine ring, all fused together .Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.30 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer research due to its structural similarity to other triazolopyridazine derivatives, which have been studied for their anticancer properties . Its ability to interact with various biological targets can be leveraged to design and synthesize new anticancer agents, particularly by exploring its structure-activity relationship.
Antimicrobial Activity
The triazolopyridazine core is known to exhibit antimicrobial activity . As such, this compound could be used as a starting point for the development of new antimicrobial agents, especially against resistant strains of bacteria and fungi, by modifying its structure to enhance its efficacy.
Enzyme Inhibition
Compounds with a triazolopyridazine scaffold have been reported to act as enzyme inhibitors . This compound could be investigated for its potential to inhibit critical enzymes in various pathogens, which can lead to the development of new therapeutic agents for diseases like tuberculosis.
Analgesic and Anti-inflammatory Applications
The structural features of this compound suggest that it may possess analgesic and anti-inflammatory properties . Research can be directed towards evaluating its effectiveness in reducing pain and inflammation, which could contribute to the development of new pain management medications.
Antioxidant Properties
Triazolopyridazine derivatives have been associated with antioxidant properties . This compound could be studied for its ability to scavenge free radicals, which is valuable in the prevention of oxidative stress-related diseases.
Pharmacokinetic Studies
The compound’s unique structure makes it an interesting candidate for pharmacokinetic studies . Understanding its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a therapeutic agent and guide the design of compounds with improved bioavailability.
Drug Design and Discovery
Due to its pharmacophore potential, this compound can play a significant role in drug design and discovery processes . It can be used as a scaffold for the development of new drugs, with modifications to its structure allowing for the targeting of specific receptors or biological pathways.
Chemical Research and Synthesis
In chemical research, this compound can be utilized to study the synthesis of complex organic molecules . Its reactions and interactions with other chemical entities can provide valuable information for the development of new synthetic methodologies.
Safety and Hazards
properties
IUPAC Name |
2-(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c12-5-3-11-14-13-10-2-1-9(15-16(10)11)8-4-6-17-7-8/h1-2,4,6-7H,3,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLXXQYQAVYJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



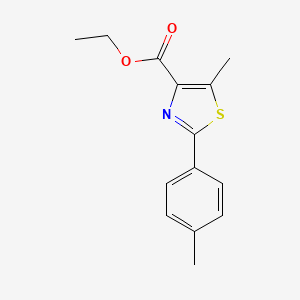
![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)


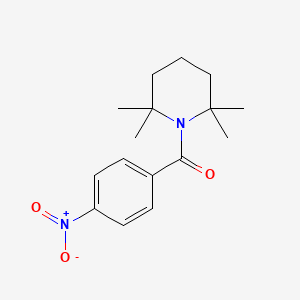

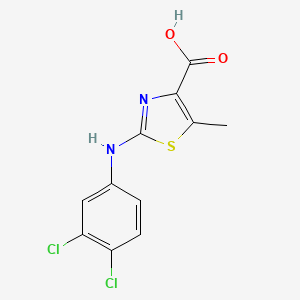
![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)
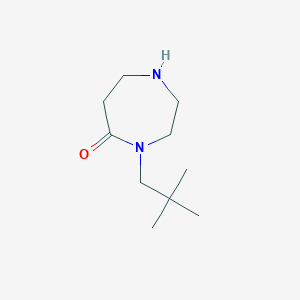

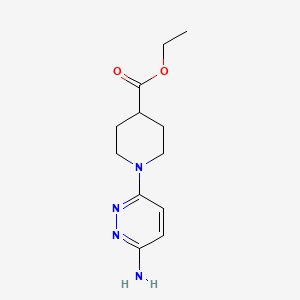
![6-Ethyl-7-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1408328.png)
